molecular formula C13H23NO5 B1377691 tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1373502-78-3

tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1377691
M. Wt: 273.33 g/mol
InChI Key: KBVJLYZEMMZQJU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate, also known as tert-butyl 4-hydroxy-3-acetoxy-piperidine-1-carboxylate, is an organic compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a cyclic organic compound found in many plants and animals. This compound has been investigated for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents.

Scientific Research Applications

Stereoselective Synthesis

A key application of tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate is in the stereoselective synthesis of substituted piperidines. Boev et al. (2015) reported the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, showcasing the compound's role in creating cis and trans isomers of piperidine derivatives through selective reactions Boev, A. I., Moskalenko, A. I., Belopukhov, S., & Przheval’skii, N. M. (2015). Russian Journal of Organic Chemistry, 51, 493-497.

Cascade Reactions for Pipecolic Acid Derivatives

Purkayastha et al. (2010) demonstrated the compound's role in cascade reactions leading to pipecolic acid derivatives, illustrating the vinylfluoro group's potential as an acetonyl cation equivalent under specific conditions Purkayastha, N., Shendage, D. M., Froehlich, R., & Haufe, G. (2010). The Journal of Organic Chemistry, 75, 222-225.

New Scaffolds for Substituted Piperidines

Harmsen et al. (2011) explored the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, highlighting its use as a scaffold for creating substituted piperidines through dipolar cycloaddition reactions with organic azides Harmsen, R. A. G., Sydnes, L., Törnroos, K., & Haug, B. (2011). Synthesis, 2011, 749-754.

Intermediates for Biologically Active Compounds

Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib Kong, D., Zhang, Y., Xu, T., Zhou, Y., Zheng, P., & Xu, S. (2016).

properties

IUPAC Name

tert-butyl 3-(acetyloxymethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVJLYZEMMZQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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